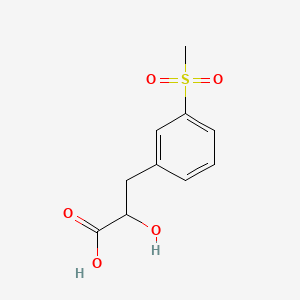
2-Hydroxy-3-(3-methanesulfonylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(3-methanesulfonylphenyl)propanoic acid: is a chemical compound with the molecular formula C9H11O4P . It belongs to the class of organophosphorus compounds and contains both a hydroxyl group and a phosphinyl group. The compound’s systematic name reflects its structure: a phenyl ring attached to a propanoic acid backbone, with a hydroxyl group and a phosphinyl group at specific positions .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of CEPPA involves several steps. One common route starts with the reaction of phenylphosphonic dichloride with 3-hydroxypropanoic acid lactic acid ). This reaction yields CEPPA along with hydrogen chloride as a byproduct. The overall reaction can be represented as follows:
Phosphonic dichloride+3-Hydroxypropanoic acid→CEPPA+HCl
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using suitable solvents such as chloroform or dichloromethane . Catalysts like triethylamine may be employed to facilitate the reaction.
Industrial Production: While CEPPA is not produced on a large scale, it serves as an important intermediate in the synthesis of other compounds. Its industrial production involves optimization of the synthetic route and purification steps.
Analyse Chemischer Reaktionen
CEPPA can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding a ketone.
Substitution: The phenyl ring can undergo substitution reactions, such as halogenation or nucleophilic substitution.
Reduction: Reduction of the phosphinyl group can lead to the corresponding phosphine.
Oxidation: Reagents like or are commonly used.
Substitution: Halogens (e.g., , ) or nucleophiles (e.g., ) can participate in substitution reactions.
Reduction: or can reduce the phosphinyl group.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the ketone form of CEPPA, while substitution results in various phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
CEPPA finds applications in:
Chemistry: As a versatile building block for designing new phosphorus-containing compounds.
Biology: Studying phosphorus-based ligands and their interactions with metal ions.
Medicine: Investigating potential drug candidates targeting phosphinyl-containing enzymes.
Industry: Used in the synthesis of flame retardants and specialty chemicals.
Wirkmechanismus
The exact mechanism by which CEPPA exerts its effects depends on its specific application. It may act as a ligand, modulating enzyme activity or metal coordination. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
CEPPA stands out due to its unique combination of a phosphinyl group and a phenyl ring. Similar compounds include phenylphosphonic acid , phenylphosphinic acid , and 3-hydroxypropanoic acid (lactic acid) .
Eigenschaften
Molekularformel |
C10H12O5S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
2-hydroxy-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
OJTNXKWMRDZYRO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


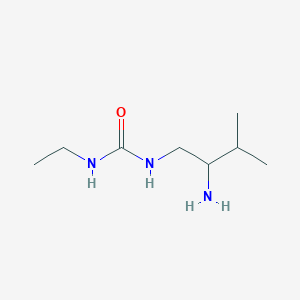


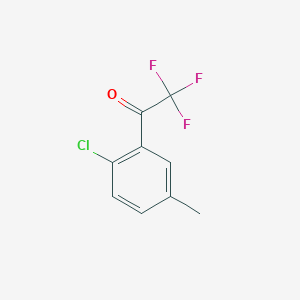
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)

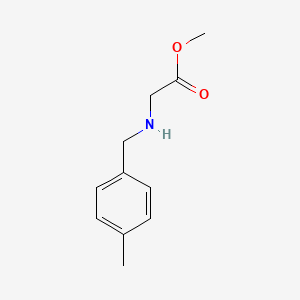
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
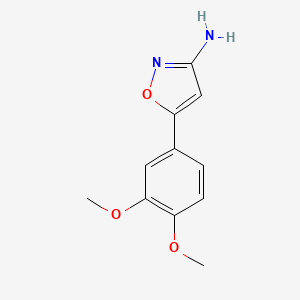
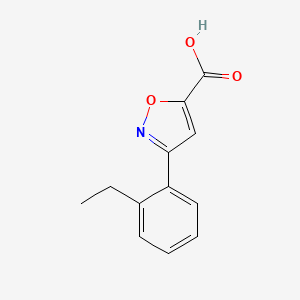

![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)

